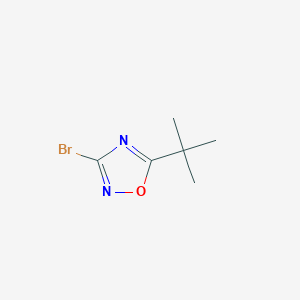

3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Vue d'ensemble

Description

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C6H9BrN2O It belongs to the class of oxadiazoles, which are five-membered rings containing oxygen and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with a suitable brominated precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively. These reactions are often conducted in aqueous or alcoholic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Applications De Recherche Scientifique

3-Bromo-5-tert-butyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can serve as a scaffold for developing new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The unique electronic properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: It can be utilized in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-5-methyl-1,2,4-oxadiazole: Similar in structure but with a methyl group instead of a tert-butyl group.

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole: Contains a p-tolyl group instead of a bromine atom.

3-(5-Bromo-2,3-dimethoxy-phenyl)-1,2,4-oxadiazole: Features a dimethoxy-phenyl group in place of the tert-butyl group.

Uniqueness

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and interactions. The tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility, while the bromine atom offers a site for further functionalization through substitution reactions.

Activité Biologique

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a bromine atom and a tert-butyl group, which contribute to its unique chemical properties. The presence of the bromine atom allows for potential substitution reactions, while the tert-butyl group provides steric hindrance that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as human alkaline phosphatase (ALP) and various kinases involved in cancer progression .

- Receptor Modulation : It may modulate receptor activity through non-covalent interactions facilitated by the oxadiazole ring .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These values suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reveal that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent:

| Microorganism | Activity |

|---|---|

| Clostridioides difficile | Effective |

| Enterococcus faecium | Multidrug-resistant |

These findings highlight the potential of this compound in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Bromine Substitution : The bromine atom can be replaced with other halogens or functional groups to enhance potency or selectivity.

- Alkyl Group Variation : Modifying the tert-butyl group may affect solubility and bioavailability.

Research indicates that derivatives with enhanced binding affinities to target proteins exhibit improved biological activities .

Case Studies

Several studies have explored the biological efficacy of oxadiazole derivatives similar to this compound:

- Anticancer Efficacy : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with similar scaffolds exhibited IC50 values ranging from 0.275 µM to 0.420 µM, indicating strong anticancer potential .

- Antimicrobial Development : Modified oxadiazoles were tested for their ability to penetrate bacterial membranes while retaining antimicrobial activity against gastrointestinal pathogens. Results showed promising activity with modifications leading to improved pharmacokinetic profiles .

Propriétés

IUPAC Name |

3-bromo-5-tert-butyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFVEWIUWCRZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.